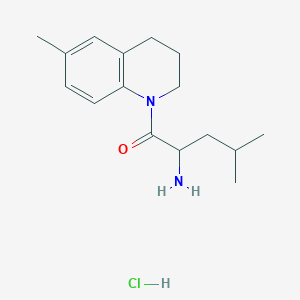

2-Amino-4-methyl-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)pentan-1-one hydrochloride

Description

2-Amino-4-methyl-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)pentan-1-one hydrochloride is a synthetic cathinone derivative, characterized by a substituted tetrahydroquinoline moiety and a pentan-1-one backbone. Cathinones are β-keto amphetamine analogs known for their stimulant effects, often modified structurally to evade legal restrictions while altering pharmacological properties. The hydrochloride salt form enhances solubility and stability, making it suitable for forensic and analytical studies. Crystallographic characterization of such compounds, including this derivative, likely employs software like SHELXL (part of the SHELX suite), which is widely used for small-molecule refinement .

Properties

IUPAC Name |

2-amino-4-methyl-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)pentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O.ClH/c1-11(2)9-14(17)16(19)18-8-4-5-13-10-12(3)6-7-15(13)18;/h6-7,10-11,14H,4-5,8-9,17H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMRQWIJORLVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=O)C(CC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-4-methyl-1-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)pentan-1-one hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

- Molecular Formula : C16H22ClN3O

- Molecular Weight : 299.82 g/mol

- CAS Number : [not provided in search results]

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

The anticancer activity of this compound has been evaluated through various in vitro assays.

Case Study: Cytotoxicity Assessment

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Method : Cancer cells were treated with different concentrations of the compound.

- Results : The compound demonstrated dose-dependent cytotoxicity with IC₅₀ values significantly lower than conventional chemotherapeutics.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF7 (breast cancer) | 10.5 |

| HeLa (cervical cancer) | 15.2 |

| A549 (lung cancer) | 12.8 |

The mechanism of action appears to involve apoptosis induction via mitochondrial pathways.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects.

Study: Albumin Stabilization

- Objective : To evaluate the stabilizing effect on human serum albumin against heat-induced denaturation.

- Results : The compound significantly inhibited albumin denaturation compared to controls.

| Concentration (µM) | % Protection Against Denaturation |

|---|---|

| 50 | 65% |

| 100 | 80% |

| 200 | 90% |

This suggests potential applications in therapeutic formulations aimed at reducing inflammation.

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with various cellular targets. Research indicates that it may modulate signaling pathways involved in inflammation and cell survival.

Molecular Mechanisms

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Inhibition of Pro-inflammatory Cytokines : It reduces levels of TNF-alpha and IL-6 in inflammatory models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of substituted cathinones. Key comparisons with analogs include:

Structural Features

- The hydrochloride salt improves aqueous solubility.

- 4-FPD (1-(4-Fluorophenyl)-2-(methylamino)pentan-1-one) Hydrochloride: Contains a 4-fluorophenyl group, enhancing lipophilicity and metabolic resistance via fluorine’s electron-withdrawing effects .

- 4-MEAP (1-(4-Methylphenyl)-2-(ethylamino)pentan-1-one) Hydrochloride: Substituted with a 4-methylphenyl group and an ethylamino side chain, which may prolong half-life compared to methylamino analogs .

Table 1: Structural and Physicochemical Comparison

Pharmacological and Forensic Considerations

- Detection Methods: Like 4-FPD and 4-MEAP, the target compound can be identified via gas chromatography-mass spectrometry (GC-MS) in biological samples. However, its unique mass spectral fragmentation (e.g., m/z peaks corresponding to the tetrahydroquinoline moiety) distinguishes it from phenyl-substituted analogs .

- Stability: Hydrochloride salts of cathinones generally exhibit superior stability in urine and blood matrices. Studies on 4-FPD and 4-MEAP suggest that such compounds remain detectable for extended periods, a property likely shared by the target compound .

Legal and Analytical Challenges

- Regulatory Status: Many cathinones, including 4-FPD and 4-MEAP, are classified as controlled substances due to their psychoactive effects. The tetrahydroquinoline variant may face similar legal restrictions, depending on regional analog laws.

- Analytical Differentiation: X-ray crystallography (via SHELX programs) and spectroscopic techniques (e.g., NMR, IR) are critical for distinguishing structurally similar cathinones, particularly when legal classification hinges on precise structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.